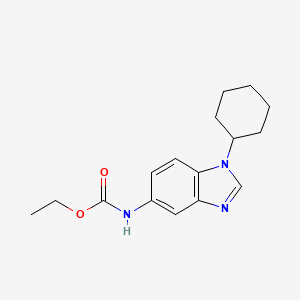

ethyl (1-cyclohexyl-1H-benzimidazol-5-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (1-cyclohexyl-1H-benzimidazol-5-yl)carbamate, also known as ECB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ECB is a white crystalline powder that is synthesized through a specific method and has been extensively studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Analytical Methods and Environmental Monitoring

- A study described a multiresidue method for determining pesticides, including carbamate and benzimidazole fungicides, in fruits and vegetables, showcasing the compound's relevance in developing analytical techniques for food safety (Ortelli, Edder, & Corvi, 2004).

Antifungal Applications

- Ethylene-vinyl alcohol copolymers modified with benzimidazole carbamate demonstrated strong antifungal activity, suggesting potential use in materials science for creating antifungal surfaces or coatings (Park et al., 2001).

Antibacterial and Antimicrobial Research

- Arylidene benzimidazolylacetohydrazones were studied for their antibacterial activity, offering insights into the chemical framework's potential in developing new antimicrobial agents (El-kilany et al., 2014).

Mechanochemical Synthesis of Carbamates

- A study on the mechanochemical synthesis of carbamates using 1,1′-carbonyldiimidazole highlights innovative approaches to sustainable chemical synthesis, potentially applicable to related compounds (Lanzillotto et al., 2015).

Food Safety and Toxicology

- Ethyl carbamate's presence in fermented foods and beverages has been studied for its carcinogenic potential, emphasizing the importance of monitoring and mitigating this compound in food products (Gowd et al., 2018).

Nanoparticle Delivery Systems

- Solid lipid nanoparticles and polymeric nanocapsules have been explored for the sustained release of carbendazim (a benzimidazole carbamate) in agricultural applications, suggesting the potential for similar compounds in controlled release systems (Campos et al., 2015).

Electrochemical and Electrochromic Properties

- The introduction of different acceptor groups in polycarbazole derivatives affects their electrochemical and electrochromic properties, relevant for materials science and electronic applications (Hu et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl N-(1-cyclohexylbenzimidazol-5-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-2-21-16(20)18-12-8-9-15-14(10-12)17-11-19(15)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQFOOVNQHEBGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)N(C=N2)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[4-(2-furoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5575584.png)

![2-[2-(4-fluorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5575597.png)

![2-{[(4-biphenylyloxy)acetyl]amino}benzamide](/img/structure/B5575605.png)

![8-fluoro-N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5575622.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5575627.png)

![ethyl 8-methoxy-4-[(4-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5575633.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5575677.png)

![2-methyl-4-(3-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5575685.png)